3-(2-Chlorophenyl)-cyclohexanol

描述

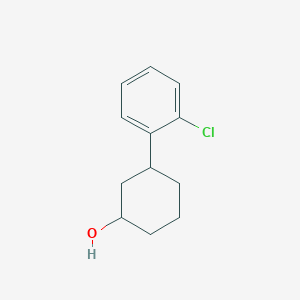

3-(2-Chlorophenyl)-cyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a 2-chlorophenyl group

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method involves the alkylation of benzene with 2-chlorobutane in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Reduction of Ketones: Another approach is the reduction of 2-chlorophenyl ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In industrial settings, the compound is typically synthesized through optimized versions of these reactions, often involving continuous flow reactors and advanced catalyst systems to improve yield and reduce by-products.

Types of Reactions:

Oxidation: this compound can be oxidized to form 3-(2-chlorophenyl)-cyclohexanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the ketone group to an alcohol, as mentioned earlier.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Lewis acids like aluminum chloride, and various halogenating agents.

Major Products Formed:

Oxidation: 3-(2-chlorophenyl)-cyclohexanone.

Reduction: this compound (reduced form).

Substitution: Various substituted benzene derivatives depending on the reagents used.

科学研究应用

3-(2-Chlorophenyl)-cyclohexanol has several applications across different fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-(2-Chlorophenyl)-cyclohexanol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

相似化合物的比较

3-(2-Chlorophenyl)propionic acid: A structurally related compound with applications in organic synthesis.

2-Chlorophenol: Another chlorinated phenol with different chemical properties and uses.

Uniqueness: 3-(2-Chlorophenyl)-cyclohexanol is unique due to its cyclohexanol ring, which imparts different chemical reactivity compared to linear or aromatic compounds. This structural difference can lead to distinct biological activities and industrial applications.

常见问题

Basic Research Questions

Q. What are the key safety considerations when handling 3-(2-Chlorophenyl)-cyclohexanol in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound’s chlorophenyl group suggests potential toxicity similar to 3-chlorophenol, which is harmful if swallowed (H302) and requires precautions like avoiding inhalation/ingestion .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to mitigate vapor exposure .

- Emergency Protocols : In case of skin contact, wash with water; for eye exposure, rinse for 15 minutes. Use CHEMTREC (1-800-424-9300) for spills or accidents .

Q. How can researchers confirm the purity of this compound using common analytical techniques?

Methodological Answer:

- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Spectroscopy : Use -NMR to verify structural integrity (e.g., cyclohexanol proton signals at δ 1.2–2.1 ppm and aromatic protons at δ 7.0–7.5 ppm) .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. What experimental design strategies are optimal for optimizing the synthesis yield of this compound under acidic conditions?

Methodological Answer:

- Factorial Design : Use a Yates pattern to evaluate variables like temperature (e.g., 60–100°C), molar ratio (chlorophenyl precursor:cyclohexanol = 1:1 to 1:3), and catalyst concentration (e.g., 50–70% perchloric acid). This minimizes trial runs and identifies interactions between parameters .

- Response Surface Methodology (RSM) : Model the reaction to predict optimal conditions. For example, achieved >90% yield in o-cresol alkylation by optimizing time (2 hours addition, 1 hour stirring) .

Q. How can reactive distillation techniques be adapted for the synthesis of this compound derivatives?

Methodological Answer:

- Two-Step Process :

- Esterification : React cyclohexene with a chlorophenyl-containing acid (e.g., 2-chlorobenzoic acid) using formic acid as a catalyst.

- Hydrolysis : Use reactive distillation to hydrolyze the ester intermediate, separating water and product in situ. achieved near-complete conversion of cyclohexene to cyclohexanol with low catalyst loadings via this method .

- Column Configuration : Design a coupled reactive distillation column to enhance equilibrium shifts, leveraging azeotrope-breaking solvents.

Q. What methodologies are effective in resolving stereochemical ambiguities in this compound synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve stereoisomers by growing single crystals in ethanol and analyzing lattice parameters. used this to confirm the structure of a chlorophenyl-cyclohexane derivative .

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol mobile phases to separate enantiomers.

- Dynamic NMR : Monitor ring-flipping kinetics in cyclohexanol derivatives to assign axial/equatorial substituents .

Q. How should researchers address discrepancies in reported catalytic efficiencies for cyclohexanol derivatives in alkylation reactions?

Methodological Answer:

- Controlled Replication : Reproduce studies under identical conditions (e.g., catalyst type, solvent purity). highlighted that perchloric acid outperforms sulfuric acid in o-cresol alkylation due to reduced side reactions .

- Kinetic Analysis : Compare activation energies (Arrhenius plots) and intermediate stability via in-situ FTIR or GC-MS.

- Catalyst Characterization : Use BET surface area analysis or TEM to assess catalyst deactivation mechanisms (e.g., pore blockage in acidic resins) .

属性

IUPAC Name |

3-(2-chlorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYAWJAFXGRNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。